Tapentadol

Catalog No.
S544552
CAS No.
175591-23-8
M.F
C14H24ClNO
M. Wt
257.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapentadol

CAS Number

175591-23-8

Product Name

Tapentadol

IUPAC Name

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1

InChI Key

ZELFLGGRLLOERW-XCBLFTOQSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

solubility

In water, 1161 mg/L at 25 °C (est)

Synonyms

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol, Nucynta, tapentadol, tapentadol hydrochloride

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

The exact mass of the compound Tapentadol is 221.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1161 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dual Mechanism of Action

    Tapentadol works differently than traditional opioid pain relievers. It has a dual mechanism of action:

    • Mu-Opioid Receptor Agonism: Like other opioids, tapentadol binds to mu-opioid receptors in the central nervous system, reducing pain perception [].
    • Noradrenaline Reuptake Inhibition: Tapentadol also inhibits the reuptake of noradrenaline, a neurotransmitter that influences pain perception and mood []. This combined effect may offer advantages over traditional opioids, such as potentially reducing side effects like constipation.
  • Studies on Analgesic Efficacy

    Research is ongoing to determine tapentadol's efficacy in managing different pain types.

    • Chronic Pain: Studies suggest tapentadol may be effective in treating chronic pain conditions, including neuropathic pain, osteoarthritis, and lower back pain [, , ].
    • Cancer Pain: Research indicates tapentadol may be useful for managing moderate-to-severe pain associated with cancer, both in people who have not previously used opioids and those who have become tolerant to other opioids [, ].

Tapentadol is a synthetic analgesic compound that exhibits both opioid and non-opioid properties, making it a unique option for pain management. It is primarily used to treat moderate to severe acute pain and chronic pain conditions. The chemical formula for tapentadol is C14H23NOC_{14}H_{23}NO, and it is known by its systematic name, 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol . Tapentadol acts as a selective mu-opioid receptor agonist and also inhibits the reuptake of norepinephrine, contributing to its analgesic effects .

The primary metabolic pathway for tapentadol involves glucuronidation, where the compound is conjugated with glucuronic acid to form inactive metabolites, primarily tapentadol-O-glucuronide . This process accounts for about 97% of the drug's metabolism. Other minor pathways include demethylation via cytochrome P450 enzymes, leading to the formation of N-desmethyl tapentadol and hydroxyl tapentadol, though these metabolites do not contribute significantly to its analgesic activity .

Tapentadol's dual mechanism of action allows it to provide effective pain relief with a lower risk of side effects compared to traditional opioids. It binds selectively to mu-opioid receptors with an affinity that is significantly lower than that of morphine, yet it achieves comparable analgesic potency due to its norepinephrine reuptake inhibition . This mechanism enhances the release of norepinephrine in the spinal cord, which plays a crucial role in modulating pain signals . The analgesic potency of tapentadol is estimated to be 2-3 times lower than morphine despite its lower receptor affinity .

Tapentadol was first synthesized in the 1980s as a response to the limitations of tramadol. Its synthesis involves several steps starting from readily available precursors. The process typically includes:

  • Formation of the core structure: This involves creating the phenolic compound that serves as the backbone.
  • Alkylation: An amine group is introduced through alkylation reactions.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography.

The synthesis has been optimized over time to enhance yield and purity while minimizing by-products .

Tapentadol is indicated for various pain management scenarios, including:

  • Acute Pain: Effective for post-surgical pain and other short-term pain conditions.
  • Chronic Pain: Utilized in managing conditions like osteoarthritis and neuropathic pain.
  • Neuropathic Pain: Demonstrates efficacy in treating diabetic neuropathy and other neuropathic pain syndromes .

Its unique pharmacological profile allows it to be used in patients who may not tolerate traditional opioids due to side effects or risk of dependency.

Several compounds share similarities with tapentadol in terms of their mechanisms or therapeutic applications. Here are notable comparisons:

CompoundMu Opioid Receptor AffinityNorepinephrine Reuptake InhibitionUnique Features
TapentadolModerateYesDual mechanism; less risk of serotonin syndrome
TramadolVery lowYesRequires metabolic activation; risk of serotonin syndrome
MorphineHighNoClassic opioid; high potential for addiction
OxycodoneHighNoStrong opioid; significant abuse potential
BuprenorphinePartialNoCeiling effect on respiratory depression; used in addiction treatment

Tapentadol stands out due to its balanced action on both opioid receptors and norepinephrine pathways, making it effective for various pain types while potentially reducing dependence risks associated with traditional opioids .

Tapentadol was developed in the late 1980s by the German pharmaceutical company Grünenthal GmbH as part of efforts to improve upon tramadol, an earlier synthetic opioid introduced in 1962. The goal was to design a molecule that combined potent μ-opioid receptor (MOR) agonism with norepinephrine reuptake inhibition (NRI), while minimizing serotoninergic activity and eliminating the need for metabolic activation. This dual mechanism aimed to enhance analgesic efficacy while reducing side effects associated with traditional opioids. Tapentadol’s discovery marked a shift toward structurally simplified synthetic opioids, as it abandoned the cyclohexane ring present in tramadol and instead adopted a phenylpropylamine backbone. The compound received U.S. Food and Drug Administration (FDA) approval in 2008 for moderate-to-severe acute pain management, with extended-release formulations approved subsequently.

Chemical Classification as a Synthetic Analgesic

Tapentadol is classified as a centrally acting synthetic opioid analgesic with a unique dual pharmacodynamic profile. It belongs to the phenylpropylamine subclass of synthetic opioids, distinct from:

  • Morphinan derivatives (e.g., levorphanol)
  • Diphenylheptanes (e.g., methadone)
  • Phenylpiperidines (e.g., fentanyl)
  • Benzomorphans (e.g., pentazocine).

Unlike naturally derived opiates (e.g., morphine) or semi-synthetic opioids (e.g., oxycodone), tapentadol is fully synthetic and does not originate from the opium poppy Papaver somniferum. Its classification emphasizes both its chemical novelty and mechanistic duality as a MOR agonist and NRI.

Molecular Identity and Nomenclature

Tapentadol’s systematic IUPAC name is (R,R)-1-(dimethylamino)-2-methylpentan-3-ylphenol, reflecting its stereochemistry and functional groups. Key molecular identifiers include:

PropertyValueSource
Molecular formulaC₁₄H₂₃NO
Molecular weight221.34 g/mol
CAS Registry Number175591-23-8 (free base)
175591-09-0 (hydrochloride)
ChEMBL IDCHEMBL1201776
SMILESCC@HCN(C)C

The molecule contains two chiral centers, both in the R configuration, which are critical for its pharmacological activity. The hydrochloride salt form (C₁₄H₂₃NO·HCl) is the standard for pharmaceutical formulations.

Structural Positioning within Synthetic Opioid Classifications

Tapentadol’s structure bridges features of classical opioids and atypical analgesics. A comparative analysis reveals:

FeatureTapentadolTramadolMorphine
Core structurePhenylpropylamineCyclohexanol derivativePhenanthrene
Chiral centers2 (R,R configuration)2 (racemic mixture)5
Metabolic activationNot requiredRequired (CYP2D6)Not required
Opioid receptor affinityModerate (MOR Ki = 0.1 μM)Weak (MOR Ki = 2.1 μM)High (MOR Ki = 0.001 μM)
Secondary mechanismNorepinephrine reuptake inhibitionSerotonin/norepinephrine reuptake inhibitionNone

Data compiled from

Structurally, tapentadol eliminates the oxygen-containing heterocycle present in tramadol, replacing it with a linear alkyl chain that enhances MOR binding efficiency. This modification also abolishes serotonin reuptake inhibition, focusing its activity on MOR and norepinephrine systems. The absence of a phenolic hydroxyl group in its active site distinguishes it from morphine derivatives, reducing off-target interactions.

Stereoselective Synthesis Approaches

The advancement of stereoselective methodologies has significantly improved the efficiency of tapentadol synthesis, particularly after 2010 [1] [2]. These approaches can be categorized into four distinct phases based on their stereochemical control mechanisms.

Chiral Chromatography and Crystallization Methods

Early stereoselective approaches relied heavily on chiral separation techniques. Chiral chromatography using Chiralcel OD columns achieved greater than 99% enantiomeric excess but remained limited to laboratory scales [1]. Crystallization with chiral acids, particularly L-(−)-dibenzoyltartaric acid, proved more scalable and achieved similar enantioselectivities while enabling multi-gram scale operations [1].

Asymmetric Hydrogenation Strategies

Stereoselective reduction of (R)-(Z)-47 intermediates using rhodium-based catalytic systems has demonstrated significant promise for industrial applications [1]. The combination of [Rh(nbd)2]BF4 with (S)-Solphos ligand achieved 91.7:8.3 diastereomeric ratios with crude product purities of 94.1% [1]. This approach eliminates the need for chiral separation while maintaining high stereoselectivity.

Organocatalytic Approaches

Proline-catalyzed transformations have emerged as environmentally friendly alternatives for stereoselective tapentadol synthesis [1]. (R)-Proline-catalyzed aldol condensations enable simultaneous establishment of both stereogenic centers with enantioselectivities ranging from 96-98% [1]. These methodologies operate under mild conditions and utilize readily available, non-toxic catalysts.

Chiral Auxiliary Applications Using (1R,2R)-Pseudoephedrine

The application of (1R,2R)-pseudoephedrine as a chiral auxiliary has demonstrated exceptional utility in asymmetric tapentadol synthesis [3] [4]. This approach leverages the directing effects of pseudoephedrine to control stereochemical outcomes during key bond-forming reactions.

Mechanistic Advantages

Pseudoephedrine exhibits remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers [3]. The auxiliary adopts a gauche conformation in the solid state, with optimal orientations between aminomethyl and hydroxyl substituents that facilitate stereoselective transformations [3]. X-ray crystallographic analysis reveals that pseudoephedrine derivatives maintain conformational rigidity that enhances diastereoselectivity.

Synthetic Implementation

The pseudoephedrine-mediated route to tapentadol involves formation of amide derivatives from the corresponding carboxylic acid chlorides [3]. Enolate generation using lithium diisopropylamide in tetrahydrofuran at −78°C, in the presence of lithium chloride, provides optimal conditions for subsequent alkylation reactions [3]. Sequential enolization-alkylation protocols achieve diastereomeric ratios exceeding 99:1 for many transformations [3].

For challenging substrates like pseudoephedrine propionamide, mixed solvent systems (1:1 tetrahydrofuran-pyridine) prove necessary to achieve soluble enolate formation [3]. The resulting alkylation products are typically crystalline solids, facilitating purification and providing sharp, well-defined nuclear magnetic resonance spectra [3].

One-Pot Chiral Center Formation

A particularly elegant modification employs (1R,2R)-(−)-pseudoephedrine in one-pot processes that establish both stereogenic centers simultaneously [5]. While this approach requires extreme temperatures (−105°C), it demonstrates the potential for highly convergent synthetic strategies. The process involves lithium enolization followed by methylation, achieving excellent stereochemical control in a single transformation [5].

Advantages Over Traditional Auxiliaries

Compared to alternative chiral auxiliaries, pseudoephedrine offers several advantages: (1) freedom from regulatory restrictions, (2) enhanced crystallinity of derived products, (3) superior selectivities in quaternary center formation, and (4) resistance to common decomposition pathways [3]. These characteristics make pseudoephedrine particularly attractive for industrial-scale applications.

Key Synthetic Intermediates in Production Pathways

The tapentadol synthesis network involves numerous key intermediates that serve as crucial branch points in synthetic planning [1]. Understanding these intermediates is essential for optimizing production pathways and developing scalable processes.

Primary Ketone Intermediates

Ketone 3 represents a central intermediate accessible from multiple starting materials [1]. This dimethylamino ketone (C8H17NO) serves as the substrate for Grignard reactions leading to aryl-carbon(1) bond formation [1]. The racemic nature of this intermediate necessitates subsequent chiral resolution or stereoselective transformation.

Ketone 14 functions as another pivotal intermediate, particularly in Mannich reaction sequences [1]. This substrate reacts with formaldehyde and dimethylamine under acidic conditions to establish the carbon(2)-carbon(3) bond with good diastereoselectivity [1]. The resulting products require resolution using chiral acids to achieve enantiomerically pure materials.

Tertiary Alcohol Intermediates

The tertiary alcohol 2 (R=Me, R'=H) represents a critical intermediate that determines subsequent synthetic strategies [1]. This methoxy tertiary alcohol (C15H25NO2) forms as a diastereomeric mixture requiring separation by chiral chromatography or crystallization [1]. The alcohol functionality must be removed through dehydration-reduction sequences or more direct acylation-reduction protocols [1].

Unsaturated Intermediates

Alkene 9 (R=Me) serves as a reduction substrate in multiple synthetic routes [1]. This unsaturated amide (C15H23NO2) forms through dehydration of tertiary alcohol precursors and undergoes stereoselective reduction to establish the desired relative stereochemistry [1]. The E/Z selectivity of these intermediates significantly influences the efficiency of subsequent transformations.

Carboxylic Acid Intermediates

Carboxylic acid 36 represents the product of Ireland-Claisen rearrangement reactions that achieve high diastereoselectivity (>20:1) [1]. This intermediate (C13H18O3) demonstrates the utility of pericyclic reactions in establishing complex stereochemical relationships [1]. The presence of a tertiary amine is crucial for achieving high selectivity in the rearrangement process [1].

IntermediateFormulaSynthetic RoleYield Range
Ketone 3C8H17NOGrignard substrate90-95%
Alcohol 2C15H25NO2Dehydration precursor31% (racemic)
Alkene 9C15H23NO2Reduction substrate65-90%
Acid 36C13H18O3Rearrangement product67%

Meta-Methoxy Styracin Conversion Chemistry

The conversion of meta-methoxy styracin derivatives represents an important approach for tapentadol synthesis, particularly through asymmetric hydroformylation strategies [6]. These methodologies leverage styrene-based substrates to construct the tapentadol carbon framework with stereoselective control.

Asymmetric Hydroformylation Approaches

Research efforts have investigated the direct conversion of meta-methoxy styrene derivatives using asymmetric hydroformylation/reductive amination sequences [6]. However, styrene-based asymmetric hydroformylation strategies encountered significant challenges due to poor regioselectivity, producing the desired aldehyde as only a minor component of complex product mixtures [6].

Alternative approaches utilizing diene substrates in asymmetric hydroformylation resulted in very poor enantioselectivity due to rhodium allylic rearrangements during the catalytic cycle [6]. These rearrangements disrupted the stereochemical information transfer from the chiral ligand to the product, necessitating alternative strategies.

Trisubstituted Olefin Strategies

Attempts to employ trisubstituted olefins as substrates for asymmetric hydroformylation resulted in complex mixtures of aldehydes with insufficient selectivity for practical application [6]. The increased substitution pattern of these substrates appeared to interfere with the regioselective insertion processes required for effective catalysis.

Meta-Methoxypropiophenone as Key Intermediate

A more successful approach involves the use of meta-methoxypropiophenone as a starting material for tapentadol synthesis [7] [8]. This compound serves as a crucial intermediate that can be converted to tapentadol through Mannich reactions with dimethylamine hydrochloride and formaldehyde [7]. The process utilizes meta-methoxypropiophenone as the electrophilic partner in carbon-carbon bond forming reactions.

Recent developments have demonstrated continuous flow synthesis of 3-methoxypropiophenone from Grignard reagents and propionitrile [9]. This approach employs a series of continuously stirred tank reactors to achieve 84% yield compared to 50% from optimized batch protocols [9]. The continuous flow methodology offers significant advantages in terms of reaction time and scalability for pharmaceutical intermediate production [9].

Process Optimization for Industrial Scale Production

Industrial scale production of tapentadol requires comprehensive process optimization addressing multiple parameters including reaction conditions, equipment design, and environmental considerations [10] [11]. Modern approaches emphasize continuous processing, waste minimization, and energy efficiency.

Continuous Flow Processing

The implementation of continuous flow reactors has demonstrated significant advantages for tapentadol intermediate synthesis [9]. Continuously stirred tank reactor (CSTR) cascades enable precise control over reaction parameters while facilitating continuous operation [9]. For 3-methoxypropiophenone synthesis, the continuous approach achieves 84% yield in significantly reduced reaction times compared to batch processes [9].

Continuous flow systems offer several advantages: (1) enhanced heat and mass transfer, (2) improved safety through reduced inventory of hazardous materials, (3) consistent product quality, and (4) scalability through numbering-up rather than scaling-up [9]. These benefits are particularly important for pharmaceutical manufacturing where product quality and regulatory compliance are paramount.

Temperature and Energy Optimization

Traditional synthetic approaches often require extreme temperatures ranging from −105°C to reflux conditions [1]. Process optimization focuses on developing methodologies that operate near ambient temperatures while maintaining selectivity and efficiency. Room temperature to 40°C operation provides energy savings, enhanced safety, and reduced equipment complexity [1].

Catalyst development has enabled lower temperature operation for many transformations. Organocatalytic approaches using proline or other readily available catalysts operate effectively at room temperature while achieving excellent selectivities [1]. These methodologies eliminate the need for specialized low-temperature equipment and associated energy costs.

Solvent Selection and Green Chemistry

Modern tapentadol synthesis emphasizes the selection of environmentally benign solvents or solvent-free conditions [12]. Green solvent alternatives include water, ionic liquids, and bio-based solvents that reduce environmental impact while maintaining process efficiency [12]. The implementation of green chemistry principles addresses both environmental concerns and regulatory requirements for pharmaceutical manufacturing.

Waste minimization strategies focus on atom-economical processes that maximize the incorporation of starting materials into final products [12]. Telescoped reactions that combine multiple synthetic steps without intermediate isolation reduce waste generation and improve overall process efficiency [12].

Equipment and Infrastructure Considerations

Industrial scale production requires specialized equipment capable of handling the specific requirements of tapentadol synthesis [10]. Flow reactors, membrane separators, and continuous crystallizers represent key technologies for modern pharmaceutical manufacturing [10]. These systems enable continuous operation while maintaining product quality and regulatory compliance.

The transition from traditional batch equipment to continuous processing requires significant capital investment but offers long-term benefits in terms of productivity, quality control, and operational efficiency [10]. Modular equipment designs facilitate flexibility and rapid response to changing production requirements.

ParameterTraditionalOptimizedBenefits
TemperatureVariable (-105°C to reflux)Room temp to 40°CEnergy savings, safety
SolventsOrganic solventsGreen/solvent-freeEnvironmental compliance
CatalystsStoichiometric1-5 mol%Cost reduction
EquipmentBatch reactorsFlow/CSTR systemsContinuous processing

Green Chemistry Approaches in Tapentadol Synthesis

The development of environmentally sustainable methodologies for tapentadol synthesis has become increasingly important as pharmaceutical companies seek to minimize environmental impact while maintaining production efficiency [13] [9]. Green chemistry principles guide the design of processes that reduce waste, eliminate toxic reagents, and minimize energy consumption.

Biocatalytic Methodologies

Biocatalytic approaches offer significant potential for sustainable tapentadol synthesis through the use of enzymes as catalysts [14] [15]. Enzyme-catalyzed reactions typically operate under mild conditions (aqueous media, ambient temperature, neutral pH) and exhibit high selectivity, reducing the formation of unwanted byproducts [14].

Recent developments in biocatalysis include the use of engineered enzymes for stereoselective transformations relevant to tapentadol synthesis [14]. Ene-reductases, transaminases, and alcohol dehydrogenases can be combined in cascade reactions to construct complex molecular architectures with excellent stereochemical control [14]. These methodologies eliminate the need for toxic metal catalysts and harsh reaction conditions.

The application of immobilized enzymes enables continuous processing and enzyme recycling, addressing traditional limitations of biocatalytic processes [15]. Candida antarctica lipase B (CAL-B) and other robust enzymes demonstrate excellent stability and can be reused multiple times without significant activity loss [15].

Atom-Economical Synthetic Strategies

Green chemistry emphasizes maximizing atom economy, where the greatest possible proportion of starting materials becomes incorporated into the final product [9]. For tapentadol synthesis, this principle drives the development of convergent routes that minimize the generation of stoichiometric waste [9].

Continuous flow methodologies contribute to improved atom economy by enabling precise control over reaction stoichiometry and minimizing side reactions [9]. The tetrahydrothiopyran-4-one approach to tapentadol synthesis exemplifies atom-economical design, utilizing this five-carbon building block to construct the complete carbon framework efficiently [16] [11].

Renewable Feedstock Utilization

The use of renewable starting materials represents an important aspect of green tapentadol synthesis [13]. Bio-based chemicals derived from agricultural waste or sustainable biomass can replace petroleum-derived starting materials, reducing the carbon footprint of pharmaceutical production [13].

Plant-based synthesis methodologies utilize natural products as starting materials or synthetic intermediates [13]. These approaches align with circular economy principles by converting waste biomass into valuable pharmaceutical intermediates [13]. The development of biotechnological processes for producing key intermediates from renewable resources continues to advance.

Waste Minimization and Recycling

Green synthetic approaches prioritize waste minimization through process design and recycling strategies [9]. Telescoped reactions that combine multiple synthetic steps without intermediate isolation eliminate purification waste and reduce overall material consumption [9]. Solvent recycling systems enable the recovery and reuse of organic solvents, reducing both environmental impact and operating costs.

The implementation of membrane separation technologies enables selective recovery of products and catalysts from reaction mixtures [9]. These technologies reduce the need for energy-intensive distillation processes while enabling continuous operation.

Energy Efficiency and Carbon Footprint Reduction

Energy-efficient synthetic methodologies reduce the carbon footprint of tapentadol production while improving economic sustainability [9]. Ambient temperature reactions eliminate the need for energy-intensive heating or cooling systems [9]. Microwave-assisted synthesis and other energy-efficient activation methods can accelerate reactions while reducing overall energy consumption.

The development of photocatalytic processes utilizing visible light offers potential for energy-efficient transformations relevant to tapentadol synthesis [13]. These methodologies harness renewable solar energy to drive chemical transformations, further reducing environmental impact.

Regulatory and Economic Considerations

Green chemistry approaches must balance environmental benefits with regulatory compliance and economic viability [12]. Pharmaceutical manufacturing operates under strict quality standards that require extensive validation of new synthetic methodologies [12]. Green processes must demonstrate equivalent or superior product quality while meeting all regulatory requirements.

Economic analysis of green synthetic approaches considers both direct costs (materials, energy, labor) and indirect costs (waste disposal, environmental compliance, regulatory approval) [12]. Many green methodologies demonstrate superior long-term economics despite potentially higher initial development costs [12].

The integration of life cycle assessment (LCA) principles enables comprehensive evaluation of environmental impact throughout the entire production process [13]. These assessments guide decision-making by quantifying the environmental benefits of alternative synthetic approaches [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.1546421 g/mol

Monoisotopic Mass

257.1546421 g/mol

Heavy Atom Count

17

LogP

2.87
log Kow = 3.57 (est)

Appearance

Solid powder

Melting Point

202-205

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8A007M585

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Tapentadol is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Tapentadol is indicated for the management of acute pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate. Due to the risks of addiction, drug abuse, and drug misuse, tapentadol is reserved for patients for whom alternative treatment options are unavailable. The immediate-release tapentadol oral tablets are approved for use in patients six years and older with a body weight of at least 40 kg. Tapentadol oral solution is used in patients aged six years and older with a body weight of at least 16 kg. These formulations are not intended for long-term use unless the pain remains severe enough to require an opioid analgesic, for which alternative treatment options remain inadequate. The extended-release tablets of tapentadol are indicated for the management of pain severe enough to require daily, around-the-clock, long-term opioid treatment and for which alternative treatment options are inadequate. They are also indicated for the management of neuropathic pain associated with diabetic peripheral neuropathy (DPN) in adults severe enough to require daily, around-the-clock, long-term opioid treatment and for which alternative treatment options are inadequate. This formulation is not indicated as an as-needed (prn) analgesic.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tapentadol is included in the database.
Nucynta (tapentadol) is indicated for the relief of moderate to severe acute pain in patients 18 years of age or older. /Included in US product label/
Nucynta ER (tapentadol) is indicated for the management of: pain severe enough to require daily, around-the-clock, long-term opioid treatment and for which alternative treatment options are inadequate; neuropathic pain associated with diabetic peripheral neuropathy (DPN) in adults severe enough to require daily, around-the-clock, long-term opioid treatment and for which alternative treatment options are inadequate. Limitations of Usage: Because of the risks of addiction, abuse, and misuse with opioids, even at recommended doses, and because of the greater risks of overdose and death with extended-release opioid formulations, reserve Nucynta ER for use in patients for whom alternative treatment options (e.g., non-opioid analgesics or immediate-release opioids) are ineffective, not tolerated, or would be otherwise inadequate to provide sufficient management of pain. Nucynta ER is not indicated as an as-needed (prn) analgesic. /Included in US product label/
... Tapentadol /is/ a combined mu-opioid receptor agonist and noradrenaline reuptake inhibitor ... .
CDC Guideline for Prescribing Opioids for Chronic Pain - United States, 2016; This guideline provides recommendations for primary care clinicians who are prescribing opioids for chronic pain outside of active cancer treatment, palliative care, and end-of-life care. The guideline addresses 1) when to initiate or continue opioids for chronic pain; 2) opioid selection, dosage, duration, follow-up, and discontinuation; and 3) assessing risk and addressing harms of opioid use. CDC developed the guideline using the Grading of Recommendations Assessment, Development, and Evaluation (GRADE) framework, and recommendations are made on the basis of a systematic review of the scientific evidence while considering benefits and harms, values and preferences, and resource allocation. CDC obtained input from experts, stakeholders, the public, peer reviewers, and a federally chartered advisory committee. It is important that patients receive appropriate pain treatment with careful consideration of the benefits and risks of treatment options. This guideline is intended to improve communication between clinicians and patients about the risks and benefits of opioid therapy for chronic pain, improve the safety and effectiveness of pain treatment, and reduce the risks associated with long-term opioid therapy, including opioid use disorder, overdose, and death.

Pharmacology

Tapentadol is a centrally-acting synthetic analgesic that is 18 times less potent than morphine in binding mu-opioid receptors. It also increases norepinephrine concentrations in the brains of rats via inhibition of norepinephrine reuptake. Selective mu-opioid antagonists like naloxone can block analgesia from tapentadol. It also has not effect on the QT interval.
Tapentadol is an orally available, synthetic benzenoid that acts as an agonist for the mu-opioid receptor (MOR) and inhibits the reuptake of noradrenaline, with potential anti-nociceptive activity. Upon oral administration, tapentadol binds to the MOR which enhances MOR-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. Tapentadol also inhibits the reuptake of noradrenaline, which increases the levels of noradrenaline (NA), activates the inhibitory alpha-2 receptors and results in an analgesic effect.

MeSH Pharmacological Classification

Analgesics, Opioid

ATC Code

N - Nervous system
N02 - Analgesics
N02A - Opioids
N02AX - Other opioids
N02AX06 - Tapentadol

Mechanism of Action

Tapentadol is a centrally-acting synthetic analgesic. Although their clinical relevance is unclear, tapentadol is believed to have two main mechanisms of action. Tapentadol is a selective mu-opioid receptor (MOR) agonist: it binds to MOR with an affinity greater than or equal to ten-fold affinity compared to delta- and kappa-opioid receptors. Tapentadol also inhibits noradrenaline reuptake, thereby increasing noradrenaline levels and activating alpha-2 receptors to promote analgesia. Tapentadol is a weak serotonin reuptake inhibitor; however, this action does not contribute to its analgesic effect.
Treatments for neuropathic pain are either not fully effective or have problematic side effects. Combinations of drugs are often used. Tapentadol is a newer molecule that produces analgesia in various pain models through two inhibitory mechanisms, namely central mu-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition. These two components interact synergistically, resulting in levels of analgesia similar to opioid analgesics such as oxycodone and morphine, but with more tolerable side effects. The right central nucleus of the amygdala (CeA) is critical for the lateral spinal ascending pain pathway, regulates descending pain pathways and is key in the emotional-affective components of pain. Few studies have investigated the pharmacology of limbic brain areas in pain models. Here we determined the actions of systemic tapentadol on right CeA neurones of animals with neuropathy and which component of tapentadol contributes to its effect. Neuronal responses to multimodal peripheral stimulation of animals with spinal nerve ligation or sham surgery were recorded before and after two doses of tapentadol. After the higher dose of tapentadol either naloxone or yohimbine were administered. Systemic tapentadol resulted in dose-dependent decrease in right CeA neuronal activity only in neuropathy. Both naloxone and yohimbine reversed this effect to an extent that was modality selective. The interactions of the components of tapentadol are not limited to the synergy between the MOR and a2-adrenoceptors seen at spinal levels, but are seen at this supraspinal site where suppression of responses may relate to the ability of the drug to alter affective components of pain.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

1.119X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

175591-23-8

Absorption Distribution and Excretion

The mean absolute bioavailability after single-dose administration of tapentadol in a fasted state is approximately 32% due to extensive first-pass metabolism. Maximum serum concentrations of tapentadol are typically observed at around 1.25 hours after dosing. Dose-proportional increases in the Cmax and AUC values of tapentadol have been observed over the 50 to 150 mg dose range. A multiple (every 6 hours) dose study with doses ranging from 75 to 175 mg tapentadol showed a mean accumulation factor of 1.6 for the parent drug and 1.8 for the major metabolite tapentadol- O-glucuronide, which are primarily determined by the dosing interval and apparent half-life of tapentadol and its metabolite. The AUC and Cmax increased by 25% and 16%, respectively, when tapentadol was administered after a high-fat, high-calorie breakfast. Tapentadol may be given with or without food.
Tapentadol and its metabolites are 99% excreted via the kidneys.
Tapentadol is widely distributed throughout the body. Following intravenous administration, the volume of distribution (Vz) for tapentadol is 540 ± 98 L.
The total clearance is 1530 ± 177 mL/min.
Following oral administration, approximately 70% of a dose is excreted in urine as glucuronide or sulfate conjugates and only 3% is excreted unchanged. Tapentadol and its inactive metabolites are eliminated primarily by the kidneys (99%).
Tapentadol and its metabolites are excreted almost exclusively (99%) via the kidneys. ... The total clearance is 1530 +/- 177 mL/min.
Tapentadol is widely distributed throughout the body. Following intravenous administration, the volume of distribution (Vz) for tapentadol is 540 +/- 98 L. The plasma protein binding is low and amounts to approximately 20%.
Postmortem distribution concentrations of the pain medication tapentadol and its metabolite N-desmethyltapentadol are reported. Tapentadol is a synthetic mu-opioid receptor agonist that also has norepinephrine reuptake inhibitor action. The laboratory received two cases. Case 1: a 19-year-old, morbidly obese male with sudden unexpected death. Toxicology results revealed tapentadol (femoral blood: 0.77 mg/L, liver: 1.65 mg/kg), N-desmethyltapentadol (femoral blood: 0.07 mg/L, liver: 0.19 mg/kg), diazepam (femoral blood: 0.04 mg/L), nordiazepam (femoral blood: 0.06 mg/L) and amiodarone (femoral blood: 5.30 mg/L). Case 2: a 60-year-old female who died from complications following hip replacement. Only tapentadol (femoral blood: 0.26 mg/L, liver: 0.52 mg/kg) was found in the toxicology results. Quantitative results of tapentadol/N-desmethyltapentadol were achieved using liquid chromatography-tandem mass spectrometry in multiple reactions monitoring mode. ...
/MILK/ Some data indicate that tapentadol may be distributed into milk; the drug should not be used in nursing women.

Metabolism Metabolites

In humans, about 97% of the parent compound is metabolized. Tapentadol is mainly metabolized by Phase II pathways, and only a small amount is metabolized by Phase I oxidative pathways; thus, drug metabolism mediated by cytochrome P450 system is of less importance than phase II conjugation. The major pathway of tapentadol metabolism is conjugation with glucuronic acid to produce glucuronides. After oral administration, approximately 70% of the drug, of which 55% is the O-glucuronide metabolite and 15% is the sulfate metabolite, is excreted in urine. About 3% of the dose was excreted in urine as the unchanged parent drug. Tapentadol can also undergo CYP2C9- and CYP2C19-mediated demethylation to form N-desmethyl tapentadol, which accounts for 13% of the dose. About 2% of tapentadol can also undergo CYP2D6-mediated hydroxylation to form Hydroxy tapentadol. N-desmethyl tapentadol and Hydroxy tapentadol can further be glucuronidated. Metabolites of tapentadol do not contribute to the pharmacological activity of tapentadol.
Tapentadol is a novel, centrally acting analgesic combining mu-opioid receptor (MOR) agonism and noradrenaline (NA) reuptake inhibition in a single molecule. Many classic opioids form active metabolites that contribute to analgesia and/or side effects, and the involved cytochrome P450 enzyme complex can give rise to pharmacokinetic drug-drug interactions and variability in drug efficacy due to enzyme polymorphisms. Here we report on the relevance of tapentadol metabolites. Nine metabolites, including the major metabolite tapentadol-O-glucuronide, had no analgesic effects in the tail-flick test in mice. In the phenylquinone writhing test in mice, only 5 of these metabolites showed analgesic effects. The absence or presence of analgesia correlated with moderate activity (0.5 uM < K(i) < 1.1 uM) at the NA transporter or MOR. However, the systemic exposure for these metabolites found in humans after therapeutic oral doses of tapentadol was far below their respective K(i) values at these binding sites (by a factor of > 45). Thus, it is highly unlikely that tapentadol forms metabolites that contribute in any relevant degree to its analgesic activity.
In humans, about 97% of the parent compound is metabolized. Tapentadol is mainly metabolized via Phase 2 pathways, and only a small amount is metabolized by Phase 1 oxidative pathways. The major pathway of tapentadol metabolism is conjugation with glucuronic acid to produce glucuronides. After oral administration approximately 70% (55% O-glucuronide and 15% sulfate of tapentadol) of the dose is excreted in urine in the conjugated form. A total of 3% of drug was excreted in urine as unchanged drug. Tapentadol is additionally metabolized to N-desmethyl tapentadol (13%) by CYP2C9 and CYP2C19 and to hydroxy tapentadol (2%) by CYP2D6, which are further metabolized by conjugation. Therefore, drug metabolism mediated by cytochrome P450 system is of less importance than phase 2 conjugation. None of the metabolites contribute to the analgesic activity. Tapentadol and its metabolites are excreted almost exclusively (99%) via the kidneys.

Associated Chemicals

Tapentadol hydrochloride; 175591-09-0

Wikipedia

Tapentadol
3-Oxopentanoic_acid

FDA Medication Guides

Nucynta

Drug Warnings

/BOXED WARNING/ WARNING: ADDICTION, ABUSE, AND MISUSE. Nucynta ER exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death. Assess each patient's risk prior to prescribing Nucynta ER, and monitor all patients regularly for the development of these behaviors or conditions.
/BOXED WARNNG/ WARNING: LIFE-THREATENING RESPIRATORY DEPRESSION. Serious, life-threatening, or fatal respiratory depression may occur with use of Nucynta ER. Monitor for respiratory depression, especially during initiation of Nucynta ER or following a dose increase. Instruct patients to swallow Nucynta ER tablets whole; crushing, chewing, or dissolving Nucynta ER tablets can cause rapid release and absorption of a potentially fatal dose of tapentadol.
/BOXED WARNING/ WARNING: ACCIDENTAL INGESTION. Accidental ingestion of even one dose of Nucynta ER, especially by children, can result in a fatal overdose of tapentadol.
/BOXED WARNING/ WARNING: NEONATAL OPIOID WITHDRAWAL SYNDROME. Prolonged use of Nucynta ER during pregnancy can result in neonatal opioid withdrawal syndrome, which may be life-threatening if not recognized and treated, and requires management according to protocols developed by neonatology experts. If opioid use is required for a prolonged period in a pregnant woman, advise the patient of the risk of neonatal opioid withdrawal syndrome and ensure that appropriate treatment will be available.
For more Drug Warnings (Complete) data for Tapentadol (26 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life is about four hours after oral administration.
The average terminal half-life of tapentadol is 4 hours following oral administration.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: H. Buschmann, Eurpoean Patent Office patent 693475; eidem, United States of America patent 6248737; United States of America patent RE39593 (1966, 2001, 2007 all to Grunenthal)

Analytic Laboratory Methods

Tapentadol (TAP) is a novel opioid pain reliever drug that is unusual in its possession of dual mechanism of action (mu opioid-receptor agonist and noradrenaline reuptake inhibitor), this feature makes the active ingredient an attractive potential progenitor of a new pharmacological class. A liquid chromatography-mass spectrometry (LC-MS) method exists to measure TAP in urine and saliva, but the aim of the present study was to develop and validate a simple HPLC-FL based method to quantify TAP in plasma. Several parameters both in the extraction and detection method were evaluated. The applicability of the method was determined by administering TAP orally to two dogs; the protocol yielded the expected pharmacokinetic results and plasma collected by jugular venipuncture at regular intervals. The mobile phase consisted of acetonitrile (A):acetic acid (B) (33 mM), delivered in gradient mode (5-95% B [0-20 min], 95-5% B [20-25 min] and finally 5% B isocratically [25-32 min]) with a flow rate of 1 mL min(-1). Excitation and emission wavelengths were of 273 and 298 nm, respectively. TAP was extracted from the plasma using a mixture of Et2O:CH2Cl2 (7:3, v/v), which gave a recovery of 98.0-107.8% and a limit of quantification of 1 ng mL(-1). The chromatographic runs were specific with no interfering peaks at the retention times of the analyte and IS (O-desmethyltramadol), as confirmed by HPLC-DAD experiments. In conclusion, this was a simple and effective method using HPLC-FL to detect TAP in plasma, which may be useful for future pharmacokinetic studies.

Interactions

Potential pharmacologic interaction (potentially serious, sometimes fatal serotonin syndrome) when tapentadol is used concurrently with other serotonergic drugs (including serotonin [5-hydroxytryptamine; 5-HT] type 1 receptor agonists ["triptans"], selective serotonin-reuptake inhibitors (SSRIs), selective serotonin- and norepinephrine-reuptake inhibitors (SNRIs), tricyclic antidepressants), or drugs that impair the metabolism of serotonin.
Potential pharmacologic interaction (potentially serious, sometimes fatal serotonin syndrome and potential adverse cardiovascular effects secondary to increased norepinephrine levels). Tapentadol is contraindicated in patients who are receiving or have recently (i.e., within 2 weeks) received a monoamine oxidase (MAO) inhibitor.
Naproxen increased the area under the plasma concentration-time curve (AUC) of tapentadol by 17% when a single 80-mg dose of tapentadol was administered concomitantly with the third of 4 doses of naproxen (500 mg twice daily) in healthy individuals; this change was not considered to be clinically relevant and dosage adjustments are not necessary.
Potential pharmacologic interaction (additive CNS depressant effects, impairment of mental and/or physical abilities required to perform hazardous tasks, respiratory depression, hypotension, profound sedation, coma, death) when tapentadol is used concomitantly with alcohol; concomitant use should be avoided.
For more Interactions (Complete) data for Tapentadol (6 total), please visit the HSDB record page.

Dates

Last modified: 07-15-2023
1: Wiffen PJ, Derry S, Naessens K, Bell RF. Oral tapentadol for cancer pain. Cochrane Database Syst Rev. 2015 Sep 25;9:CD011460. doi: 10.1002/14651858.CD011460.pub2. Review. PubMed PMID: 26403220.
2: Veal FC, Peterson GM. Pain in the Frail or Elderly Patient: Does Tapentadol Have a Role? Drugs Aging. 2015 Jun;32(6):419-26. doi: 10.1007/s40266-015-0268-7. Review. PubMed PMID: 26025117.
3: Santos J, Alarcão J, Fareleira F, Vaz-Carneiro A, Costa J. Tapentadol for chronic musculoskeletal pain in adults. Cochrane Database Syst Rev. 2015 May 27;5:CD009923. doi: 10.1002/14651858.CD009923.pub2. Review. PubMed PMID: 26017279.
4: Vadivelu N, Kai A, Maslin B, Kodumudi G, Legler A, Berger JM. Tapentadol extended release in the management of peripheral diabetic neuropathic pain. Ther Clin Risk Manag. 2015 Jan 14;11:95-105. doi: 10.2147/TCRM.S32193. eCollection 2015. Review. PubMed PMID: 25609974; PubMed Central PMCID: PMC4298300.
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6: Tzschentke TM, Christoph T, Kögel BY. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol. CNS Drugs. 2014 Apr;28(4):319-29. doi: 10.1007/s40263-014-0151-9. Review. PubMed PMID: 24578192.
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11: Raffa RB, Buschmann H, Christoph T, Eichenbaum G, Englberger W, Flores CM, Hertrampf T, Kögel B, Schiene K, Straßburger W, Terlinden R, Tzschentke TM. Mechanistic and functional differentiation of tapentadol and tramadol. Expert Opin Pharmacother. 2012 Jul;13(10):1437-49. doi: 10.1517/14656566.2012.696097. Epub 2012 Jun 15. Review. PubMed PMID: 22698264.
12: Mendis V. Role of tapentadol in pain management. Br J Hosp Med (Lond). 2012 Mar;73(3):143-7. Review. PubMed PMID: 22411644.
13: Hoy SM. Tapentadol extended release: in adults with chronic pain. Drugs. 2012 Feb 12;72(3):375-93. doi: 10.2165/11208600-000000000-00000. Review. PubMed PMID: 22316353.
14: Pierce DM, Shipstone E. Pharmacology update: tapentadol for neuropathic pain. Am J Hosp Palliat Care. 2012 Dec;29(8):663-6. doi: 10.1177/1049909111434634. Epub 2012 Feb 5. Review. PubMed PMID: 22310021.
15: Hartrick CT, Rodríguez Hernandez JR. Tapentadol for pain: a treatment evaluation. Expert Opin Pharmacother. 2012 Feb;13(2):283-6. doi: 10.1517/14656566.2012.648616. Epub 2011 Dec 23. Review. PubMed PMID: 22192161.
16: Riemsma R, Forbes C, Harker J, Worthy G, Misso K, Schäfer M, Kleijnen J, Stürzebecher S. Systematic review of tapentadol in chronic severe pain. Curr Med Res Opin. 2011 Oct;27(10):1907-30. doi: 10.1185/03007995.2011.611494. Epub 2011 Sep 12. Review. Erratum in: Curr Med Res Opin. 2012 Jan;28(1):148. PubMed PMID: 21905968.
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18: Hartrick CT, Rozek RJ. Tapentadol in pain management: a μ-opioid receptor agonist and noradrenaline reuptake inhibitor. CNS Drugs. 2011 May;25(5):359-70. doi: 10.2165/11589080-000000000-00000. Review. PubMed PMID: 21476608.
19: Tzschentke TM, Christoph T, Schröder W, Englberger W, De Vry J, Jahnel U, Kögel BY. [Tapentadol: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview]. Schmerz. 2011 Feb;25(1):19-25. doi: 10.1007/s00482-010-1004-1. Review. German. PubMed PMID: 21258822.
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